Ebna1-IN-SC7 is a small molecule compound identified as a selective inhibitor of the Epstein-Barr virus nuclear antigen 1 (EBNA1). This protein plays a crucial role in the life cycle of the Epstein-Barr virus, particularly in maintaining the viral genome and regulating gene expression. The discovery of Ebna1-IN-SC7 arose from high-throughput screening methods aimed at finding compounds that could inhibit the DNA-binding activity of EBNA1, which is essential for viral replication and persistence in infected cells.
Ebna1-IN-SC7 was developed through a systematic approach involving virtual screening of a large library of compounds. Researchers utilized computational docking techniques to analyze potential interactions between small molecules and the EBNA1 protein. The compound was among several candidates that demonstrated significant inhibition of EBNA1-DNA binding in biochemical assays, with an IC50 value of approximately 23 micromolar, indicating its effectiveness as an inhibitor .
Ebna1-IN-SC7 belongs to a class of compounds specifically targeting viral proteins. Its primary classification is as an antiviral agent, with a focus on inhibiting protein-DNA interactions critical for viral replication. The compound's mechanism centers around blocking the binding sites on EBNA1, thereby disrupting its function within the viral life cycle.
The synthesis of Ebna1-IN-SC7 involves organic chemistry techniques typically used in drug development. Initial steps include the identification and modification of lead compounds derived from high-throughput screening results. The synthetic pathway may involve several key reactions, including:
The molecular structure of Ebna1-IN-SC7 features specific functional groups that facilitate its interaction with EBNA1. Key components include:
Molecular docking studies have shown that Ebna1-IN-SC7 forms hydrogen bonds with critical amino acids such as arginine 469 and tyrosine 518 within the EBNA1 DNA-binding domain. These interactions are vital for its inhibitory action, as they stabilize the compound's binding to the target site .
Ebna1-IN-SC7 primarily engages in non-covalent interactions with EBNA1, including:
The effectiveness of Ebna1-IN-SC7 as an inhibitor is measured through various assays, including fluorescence polarization assays and electrophoretic mobility shift assays (EMSA). These methods quantify how well SC7 can prevent EBNA1 from binding to its target DNA sequences .
Ebna1-IN-SC7 inhibits EBNA1 by occupying its DNA-binding site, preventing the protein from interacting with viral DNA. This disruption leads to:
Research indicates that Ebna1-IN-SC7 effectively reduces the copy number of Epstein-Barr virus genomes in infected cell lines, demonstrating its potential therapeutic application against EBV-related diseases .
Ebna1-IN-SC7 exhibits characteristics typical of small organic molecules, including:
The compound's reactivity profile includes:
These properties make Ebna1-IN-SC7 a promising candidate for further development as an antiviral agent .
Ebna1-IN-SC7 has significant potential in scientific research and therapeutic applications, particularly in:
The ongoing research aims to refine Ebna1-IN-SC7 and similar compounds to enhance their potency and selectivity, paving the way for novel treatments against Epstein-Barr virus-related diseases .
Epstein-Barr Virus establishes lifelong latent infection in over 90% of the global adult population, persisting primarily in B lymphocytes and epithelial cells [3] [7]. The virus exhibits distinct latency programs (0-III) characterized by differential expression of viral genes. Epstein-Barr Nuclear Antigen 1 is the only viral protein consistently expressed across all latency types (except latency 0) and in all Epstein-Barr Virus-associated malignancies, including nasopharyngeal carcinoma, Burkitt lymphoma, gastric carcinoma, and lymphoepithelioma-like carcinomas [1] [2]. During latent infection, Epstein-Barr Nuclear Antigen 1 enables viral genome persistence as extrachromosomal episomes that replicate synchronously with host cell division. This perpetual maintenance creates a reservoir for oncogenic processes by facilitating the expression of other viral oncoproteins and protecting infected cells from apoptosis [1] [4]. The geographical clustering of certain Epstein-Barr Virus-associated malignancies (e.g., nasopharyngeal carcinoma in Southern China and Southeast Asia) correlates with specific Epstein-Barr Nuclear Antigen 1 variants (e.g., V-val subtype), suggesting genetic polymorphisms may influence oncogenic potential [1] [4].
Table 1: Epstein-Barr Virus Latency Programs in Malignancies
Latency Program | Viral Proteins Expressed | Associated Malignancies |
---|---|---|
I | Epstein-Barr Nuclear Antigen 1 | Burkitt lymphoma, Epstein-Barr Virus-associated gastric carcinoma |
II | Epstein-Barr Nuclear Antigen 1, Latent Membrane Protein 1, Latent Membrane Protein 2 | Nasopharyngeal carcinoma, Hodgkin lymphoma, Primary pulmonary lymphoepithelioma-like carcinoma |
III | Epstein-Barr Nuclear Antigen 1-6, Latent Membrane Protein 1/2 | Post-transplant lymphoproliferative disorder, HIV-associated immunoblastic lymphoma |
Epstein-Barr Nuclear Antigen 1 is indispensable for Epstein-Barr Virus persistence through its sequence-specific DNA binding to the viral origin of replication (oriP), comprising two functional elements: the dyad symmetry (initiates replication) and family of repeats (mediates episomal segregation) [2] [7]. The C-terminal DNA-binding and dimerization domain (amino acids 452-607) forms a homodimer that recognizes an 18-bp palindromic sequence within oriP [2]. Through this interaction, Epstein-Barr Nuclear Antigen 1 tethers viral episomes to host chromosomes during mitosis, ensuring equal episomal distribution to daughter cells [1] [2].
Beyond replication functions, Epstein-Barr Nuclear Antigen 1 regulates viral and host gene transcription. It activates the Epstein-Barr Nuclear Antigen 1 promoter (Qp) in type I/II latency through interactions with host transcription factors (e.g., Specificity Protein 1), maintaining its own expression while suppressing other Epstein-Barr nuclear antigens [1] [5]. Experimentally, dominant-negative Epstein-Barr Nuclear Antigen 1 mutants, antisense oligonucleotides, or small interfering RNA-mediated suppression cause rapid loss of viral episomes, growth inhibition, and apoptosis in Epstein-Barr Virus-positive cell lines, validating its essential role [1] [2].
Table 2: Functional Domains of Epstein-Barr Nuclear Antigen 1
Domain | Amino Acid Residues | Function | Mechanistic Significance |
---|---|---|---|
DNA-Binding/Dimerization Domain | 452-607 | Sequence-specific oriP binding; Homodimerization | Essential for episomal maintenance, replication, and segregation |
USP7 Interaction Domain | 442-447 | Binds Ubiquitin-Specific Protease 7 | Disrupts promyelocytic leukemia nuclear bodies; Antagonizes p53-mediated apoptosis |
Nuclear Localization Signal | 379-386 | Mediates nuclear import | Phosphorylation at Ser385 enhances importin binding |
Gly-Ala Repeat | Variable | Controls translation efficiency | Limits antigen presentation; Immune evasion |
Epstein-Barr Nuclear Antigen 1 directly contributes to oncogenesis through interactions with host proteins that dysregulate tumor suppressor pathways and promote genomic instability. A key mechanism involves its binding to Ubiquitin-Specific Protease 7 (10-fold higher affinity than p53), which disrupts the Ubiquitin-Specific Protease 7-p53 complex and inhibits p53-mediated apoptosis [2] [7]. Epstein-Barr Nuclear Antigen 1 also recruits Casein Kinase 2 to promyelocytic leukemia nuclear bodies, triggering their phosphorylation and degradation [2]. As promyelocytic leukemia nuclear bodies stabilize p53 and regulate DNA repair, their loss promotes genomic instability in infected cells [1] [7].
Epstein-Barr Nuclear Antigen 1 further modulates oncogenic pathways through transcriptional regulation. It upregulates nuclear factor kappa-light-chain-enhancer of activated B cells-dependent genes (e.g., human telomerase reverse transcriptase) to immortalize cells [7], and activates the phosphoinositide 3-kinase/protein kinase B pathway to enhance survival and epithelial-mesenchymal transition [3] [7]. In epithelial cancers, Epstein-Barr Nuclear Antigen 1 induces reactive oxygen species that cause DNA damage, while its glycine-alanine repeats impair major histocompatibility complex class I antigen presentation, enabling immune evasion [1] [8]. Transgenic mouse models expressing Epstein-Barr Nuclear Antigen 1 in B cells develop lymphomas, directly confirming its oncogenic potential [7].
The structural uniqueness of Epstein-Barr Nuclear Antigen 1's DNA-binding domain (absent in human proteins) and its essential functions make it a compelling therapeutic target [2] [6]. Computational analyses confirm the "druggability" of its DNA-binding pocket, where small molecules can competitively inhibit deoxyribonucleic acid binding without cross-reacting with host proteins [2] [6]. Crucially, disrupting this interaction:
Proof-of-concept studies validate this approach: Dominant-negative mutants impair episomal maintenance in Burkitt lymphoma xenografts [1], while natural compounds (e.g., baicalein) suppress Epstein-Barr Nuclear Antigen 1 transcription by inhibiting Specificity Protein 1-dependent Qp activation, reducing proliferation in nasopharyngeal carcinoma models [5]. The phase 2 trial of VK-2019, an oral Epstein-Barr Nuclear Antigen 1 inhibitor, in recurrent/metastatic nasopharyngeal carcinoma (NCT04925544) further underscores clinical translation potential [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1